Methyl 2-(cyclopropylsulfonyl)isonicotinate
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Overview
Description
Methyl 2-(cyclopropylsulfonyl)isonicotinate: is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . It is characterized by the presence of a cyclopropylsulfonyl group attached to an isonicotinate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylsulfonyl)isonicotinate typically involves the reaction of isonicotinic acid with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(cyclopropylsulfonyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isonicotinate moiety, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of reduced isonicotinate derivatives.
Substitution: Formation of substituted isonicotinate compounds.
Scientific Research Applications
Methyl 2-(cyclopropylsulfonyl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylsulfonyl)isonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
- Methyl nicotinate
- Methyl isonicotinate
- 2-methylalkyl isonicotinates
Comparison: Methyl 2-(cyclopropylsulfonyl)isonicotinate is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like Methyl nicotinate and Methyl isonicotinate, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-cyclopropylsulfonylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-15-10(12)7-4-5-11-9(6-7)16(13,14)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHKEHFTQRYBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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